molecular formula C13H13NO B6508184 2-[(3-methylphenoxy)methyl]pyridine CAS No. 16173-84-5

2-[(3-methylphenoxy)methyl]pyridine

Cat. No.: B6508184
CAS No.: 16173-84-5
M. Wt: 199.25 g/mol
InChI Key: LFPXVKBRLGTSNE-UHFFFAOYSA-N
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Description

2-[(3-methylphenoxy)methyl]pyridine is a chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data and conduct their own assessments to determine the compound's suitability for specific applications. All necessary precautions should be taken when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPXVKBRLGTSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Methylphenoxy Methyl Pyridine and Its Derivatives

Established Synthetic Pathways to the 2-[(3-methylphenoxy)methyl]pyridine Core

The formation of the ether linkage between the pyridine (B92270) and phenoxy fragments is the cornerstone of synthesizing this compound. Optimized etherification protocols and modern cross-coupling strategies represent the primary approaches to achieve this transformation efficiently.

Optimized Etherification Protocols

The Williamson ether synthesis stands as a classical and widely employed method for constructing the ether bond in this compound. wikipedia.orgmasterorganicchemistry.combyjus.comyoutube.com This SN2 reaction typically involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org In the context of synthesizing the target molecule, this translates to the reaction of the sodium or potassium salt of m-cresol (B1676322) with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the nucleophilic attack. byjus.com The choice of base for deprotonating m-cresol is crucial, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) being common and effective options. masterorganicchemistry.com Reaction temperatures typically range from room temperature to moderate heating (50-100 °C) to ensure a reasonable reaction rate without promoting side reactions. wikipedia.org

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
m-Cresol2-(Chloromethyl)pyridineNaHDMF25-8075-90
m-Cresol2-(Bromomethyl)pyridineK₂CO₃Acetonitrile50-10070-85

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound.

Cross-Coupling Strategies for Pyridine-Phenoxy Linkage Formation

Modern cross-coupling reactions offer powerful alternatives for the formation of the pyridine-phenoxy linkage, often with milder conditions and broader substrate scope compared to traditional methods. Both copper- and palladium-catalyzed systems have been developed for C-O bond formation.

The Ullmann condensation , a copper-catalyzed reaction, can be employed to couple a halopyridine with a phenol (B47542). organic-chemistry.orgwikipedia.org In this case, 2-halopyridines (e.g., 2-bromopyridine) can react with m-cresol in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base, often a strong one like potassium carbonate or cesium carbonate. organic-chemistry.orgnih.gov The reaction typically requires high temperatures and polar solvents like DMF or pyridine. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to C-O bond formation, providing a more versatile and milder route to aryl ethers. organic-chemistry.orgwikipedia.orglibretexts.orgjk-sci.com This methodology would involve the coupling of a 2-halopyridine with m-cresol using a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP). jk-sci.comresearchgate.net The choice of a non-nucleophilic base, like cesium carbonate or potassium phosphate, is critical for the success of these reactions. researchgate.net

Coupling ReactionPyridine SubstratePhenol SubstrateCatalyst SystemBaseSolventTemperature (°C)
Ullmann Condensation2-Bromopyridinem-CresolCuICs₂CO₃DMF100-150
Buchwald-Hartwig C-O Coupling2-Chloropyridinem-CresolPd(OAc)₂ / XantphosK₃PO₄Toluene80-120

Table 2: Representative Cross-Coupling Strategies for Pyridine-Phenoxy Linkage.

Targeted Synthesis of Substituted Phenoxymethyl (B101242) Pyridine Analogs

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships. This can be achieved through the regioselective introduction of substituents on either the methylphenoxy moiety or the pyridine nucleus, as well as through stereoselective approaches.

Regioselective Introduction of Substituents on the Methylphenoxy Moiety

The functionalization of the m-cresol ring prior to the etherification or cross-coupling reaction is a common strategy to introduce substituents in a regioselective manner. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the position of incoming electrophiles.

For instance, electrophilic aromatic substitution reactions such as nitration or halogenation can be controlled to favor substitution at specific positions. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. This interplay allows for a degree of regiocontrol. nih.gov

Systematic Functionalization of the Pyridine Nucleus

The pyridine ring can be functionalized either before or after the formation of the ether linkage. A common and effective strategy involves the use of pyridine N-oxides. nih.govresearchgate.netsemanticscholar.org The N-oxide group activates the pyridine ring, particularly at the 2- and 6-positions, for both electrophilic and nucleophilic substitution. semanticscholar.org For example, 2-picoline N-oxide can be functionalized at the 6-position before being converted to the corresponding 2-(halomethyl)pyridine derivative for the etherification step. nih.gov Alternatively, direct C-H functionalization of the pyridine ring using transition metal catalysis is an increasingly popular method for introducing a variety of substituents with high regioselectivity. nih.gov

Stereoselective Approaches in Derivative Synthesis

The introduction of chirality into phenoxymethyl pyridine derivatives can be achieved through several strategies. One approach involves the use of a chiral starting material, for example, a chiral substituted pyridine or a chiral phenol. nih.govrsc.org Another method is the enantioselective synthesis of the pyridine core itself, which can then be elaborated into the final product. nih.govrsc.org For instance, asymmetric catalysis can be employed to create a chiral center on a substituent attached to the pyridine ring. nih.gov Furthermore, if a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques, such as chromatography with a chiral stationary phase, can be used to separate the enantiomers.

Sustainable and Catalytic Approaches in Phenoxymethyl Pyridine Synthesis

Traditional methods for the synthesis of phenoxymethyl pyridines often rely on the classical Williamson ether synthesis. This method, while foundational, typically involves the use of stoichiometric amounts of strong bases and may require harsh reaction conditions, leading to waste generation and limited functional group tolerance. Modern synthetic chemistry has sought to overcome these limitations through the development of catalytic and more sustainable alternatives.

The core strategy for constructing this compound involves the formation of an ether linkage between a pyridine-containing fragment and a substituted phenol. This can be achieved by reacting a derivative of 2-picoline (2-methylpyridine) with 3-methylphenol, or by building the pyridine ring with the phenoxymethyl substituent already in place.

One-Pot Multicomponent Reactions (OMCRs)

These reactions often involve the condensation of aldehydes, ketones, or their derivatives with a nitrogen source, such as ammonium (B1175870) acetate, to construct the pyridine ring. researchgate.net For instance, a modified Bohlmann-Rahtz pyridine synthesis can be employed to create polysubstituted pyridines in a one-pot fashion. This approach typically involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia. To synthesize a phenoxymethyl-substituted pyridine via an OMCR, one of the starting components would need to incorporate the phenoxymethyl moiety.

A plausible, though not yet explicitly reported, one-pot strategy for a derivative could involve the reaction of a phenoxymethyl-containing ketone with other components to build the pyridine ring. The development of such a specific OMCR for this compound remains an area of interest for synthetic chemists.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the carbon-oxygen bond crucial for the ether linkage in this compound. Palladium and copper catalysts are at the forefront of these methodologies, enabling milder reaction conditions and broader substrate scope compared to traditional methods.

A common strategy involves the cross-coupling of a phenol with a pyridine derivative bearing a leaving group on the methyl substituent, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, provide a powerful tool for the synthesis of aryl ethers. While typically used for the coupling of aryl halides with alcohols, variations can be applied to the synthesis of benzylic ethers. An efficient palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides has been described, which, after a subsequent deprotection step, yields aryl(pyridyl)methanols. acs.orgnih.gov This methodology could be adapted to form the desired ether linkage.

A hypothetical palladium-catalyzed synthesis of this compound would involve the reaction of 2-(chloromethyl)pyridine with 3-methylphenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / NIXANTPHOSPyridylmethyl silyl ether, Aryl bromideLiN(SiMe₃)₂DME8557-100 acs.orgnih.gov
Pd(OAc)₂ / Ligand2-(Chloromethyl)pyridine, 3-MethylphenolK₂CO₃ or Cs₂CO₃Toluene or Dioxane80-120(Not Reported)(Plausible)

Copper-Catalyzed Synthesis:

The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved to allow for the synthesis of diaryl ethers under milder conditions. These advancements can be extended to the synthesis of alkyl-aryl ethers. Copper-catalyzed O-arylation of phenols with aryl halides using picolinic acid as a ligand has been shown to be effective, even for sterically hindered substrates. nih.gov

A copper-catalyzed approach to this compound would likely involve the reaction of 2-(chloromethyl)pyridine with 3-methylphenol using a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base.

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Reference
CuI / Picolinic acid2-(Chloromethyl)pyridine, 3-MethylphenolK₃PO₄DMSO100-120(Not Reported)(Plausible, based on nih.gov)
Cu(OAc)₂2-(Chloromethyl)pyridine, 3-MethylphenolK₂CO₃DMF100-140(Not Reported)(Plausible)

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. While the direct biocatalytic synthesis of this compound has not been specifically reported, related enzymatic transformations demonstrate the potential of this approach.

For instance, whole-cell biocatalysis has been successfully employed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This demonstrates the capability of biocatalysts to perform selective oxidations on the methyl groups of pyridine rings. A subsequent enzymatic etherification of the resulting 2-pyridinemethanol (B130429) with 3-methylphenol could be envisioned.

Enzymes such as lipases and laccases have been explored for the synthesis of various phenolic ethers, although their application to this specific substrate remains an area for future research. The high selectivity of enzymes could offer advantages in terms of regioselectivity and functional group compatibility.

BiocatalystReaction TypeSubstratesKey FindingsReference
Recombinant microbial whole cellsHydroxylation2,6-LutidineEfficient synthesis of 2,6-bis(hydroxymethyl)pyridine rsc.org
LipaseEsterification/TransesterificationAlcohols, PhenolsPotential for C-O bond formation(General knowledge)
LaccaseOxidative couplingPhenolic compoundsPotential for creating ether linkages(General knowledge)

Chemical Reactivity and Advanced Derivatization of the Pyridine Scaffold

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) and Phenoxy Rings

The reactivity of 2-[(3-methylphenoxy)methyl]pyridine towards electrophilic and nucleophilic attack is dictated by the electronic characteristics of its two aromatic rings.

The pyridine ring is an electron-deficient heterocycle. This deficiency is due to the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive electron withdrawal (-I effect) from the ring and reduces its electron density. rsc.org Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation, which typically require harsh reaction conditions. rsc.orgwikipedia.org Friedel-Crafts alkylation and acylation reactions are generally not successful on an unsubstituted pyridine ring. rsc.org In acidic media, the nitrogen atom can be protonated to form a pyridinium (B92312) ion, which further deactivates the ring towards electrophiles. rsc.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. rsc.orgnih.gov These positions have the lowest electron density and can best stabilize the negative charge in the intermediate Meisenheimer complex. rsc.org Therefore, derivatization of the pyridine moiety in this compound is often achieved through nucleophilic attack, for instance, by replacing a suitable leaving group introduced at the C4 or C6 positions. Direct C-H functionalization at the meta-position (C3, C5) can also be achieved through specialized strategies like temporary dearomatization, which renders the β-carbon nucleophilic. organic-chemistry.org

In stark contrast, the phenoxy ring is electron-rich and therefore highly activated towards electrophilic aromatic substitution. libretexts.orglumenlearning.com This is due to the presence of two activating substituents: the ether oxygen and the methyl group. The ether oxygen is a strong activating group due to the resonance effect (+M), where its lone pairs are delocalized into the ring, increasing electron density, particularly at the ortho and para positions. libretexts.org The methyl group is a weaker activating group that operates through an inductive effect (+I) and hyperconjugation. libretexts.org

Both the phenoxy (-O-) and methyl (-CH₃) groups are ortho, para-directors. makingmolecules.com In 3-methylphenoxy, the directing effects of these two groups are cumulative. Electrophilic attack will be strongly favored at the positions ortho and para to the powerful ether oxygen activator, which are also ortho and meta to the methyl group. The expected sites of electrophilic substitution on the phenoxy ring are therefore C2, C4, and C6 (relative to the ether linkage).

Ring SystemType of ReagentReactivityPreferred Positions for Substitution
Pyridine Ring ElectrophileDeactivatedC3, C5 (under harsh conditions)
NucleophileActivatedC2, C4, C6
Phenoxy Ring ElectrophileHighly ActivatedC2, C4, C6 (relative to ether linkage)
NucleophileDeactivatedNot favored

Functional Group Interconversions on the Phenoxymethyl (B101242) Bridge

The phenoxymethyl bridge (-O-CH₂-) is a key structural linker that also presents opportunities for chemical modification.

Ether Cleavage: The benzyl (B1604629) ether linkage is susceptible to cleavage under various conditions, which can be a useful strategy for further derivatization. This cleavage can break the molecule into its constituent pyridine-methanol and cresol (B1669610) fragments, which can then be modified separately. Common methods for benzyl ether cleavage include hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which is generally a mild and high-yielding method. youtube.com Acid-catalyzed hydrolysis, often in aqueous media, can also be employed, proceeding through an SN1 mechanism involving a stable benzylic carbocation intermediate. tum.denih.gov

Benzylic Functionalization: The methylene (B1212753) (-CH₂-) group is benzylic and thus activated for various functionalization reactions. nih.govrsc.org Direct C-H functionalization can be achieved through radical-based reactions or transition-metal catalysis. organic-chemistry.orgmukundamandal.com For instance, benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation can introduce a bromine atom, which can then be substituted by a variety of nucleophiles to form new C-O, C-S, or C-N bonds. organic-chemistry.org This allows for the introduction of esters, thioethers, amines, and other functionalities directly onto the bridge.

TransformationReagents and ConditionsResulting Functional Group(s)
Ether Cleavage H₂, Pd/C2-(hydroxymethyl)pyridine + 3-methylphenol
H₂SO₄, H₂O, heat2-(hydroxymethyl)pyridine + 3-methylphenol
Benzylic Bromination N-Bromosuccinimide (NBS), AIBN2-[(bromo(3-methylphenoxy))methyl]pyridine
Benzylic Substitution R-COOH (after bromination)Ester
R-SH (after bromination)Thioether
R₂NH (after bromination)Tertiary Amine

Derivatization Strategies for Enhanced Bioactivity Profiling

Modifying the core structure of this compound is a key strategy in medicinal chemistry to explore its structure-activity relationship (SAR) and develop analogues with improved biological activity. rsc.orgresearchgate.net

The introduction of additional heterocyclic or aliphatic groups can significantly modulate the physicochemical properties and biological activity of a molecule. benthamdirect.commdpi.com

Heterocyclic Moieties: Attaching other heterocyclic rings (e.g., thiazole, pyrazole (B372694), triazole, pyrimidine) to either the pyridine or phenoxy ring can introduce new hydrogen bonding sites, alter polarity, and create new interactions with biological targets. rsc.orgresearchgate.net For example, nitration of the phenoxy ring followed by reduction to an amine provides a handle for the construction of fused or appended heterocyclic systems. nih.gov C-2 alkynylation of the pyridine N-oxide, followed by deoxygenation, is another route to introduce functional groups that can participate in cycloaddition reactions to form heterocycles. acs.org

Aliphatic Moieties: The incorporation of aliphatic chains or rings can increase lipophilicity, which may enhance membrane permeability. These groups can also probe hydrophobic pockets in target proteins. Such moieties can be introduced via Friedel-Crafts alkylation on the activated phenoxy ring or by coupling reactions on a halogenated pyridine ring.

Bioreversible linkers are chemical moieties that connect different parts of a molecule and are designed to be cleaved under physiological conditions, often by enzymatic action. nih.gov This strategy is common in prodrug design. In the context of this compound, the ether linkage itself can be considered a stable linker. researchgate.netnih.gov To create bioreversible derivatives, one could, for example, replace the ether oxygen with a more labile group like an ester or a carbonate. This can be achieved by cleaving the ether bond and then re-forming the linkage with the desired functional group. The goal is to create a molecule that is stable until it reaches its target environment, where it is cleaved to release the active pharmacophore.

Another strategy involves bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties but may offer improved metabolic stability or pharmacokinetic profiles. ufrj.brresearchgate.netipinnovative.comdrughunter.com For instance, the ether linkage (-O-) could be replaced with bioisosteres such as a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or a secondary amine (-NH-). researchgate.net

Modification StrategyExample Moiety to IntroducePotential Outcome
Heterocycle Introduction Triazole, Thiazole, PyrimidineAltered polarity, new H-bonding interactions
Aliphatic Introduction Cyclohexyl, tert-ButylIncreased lipophilicity, probing hydrophobic pockets
Bioisosteric Replacement Thioether (-S-), Amine (-NH-)Modified metabolic stability and pharmacokinetics
Bioreversible Linker Ester (-COO-), Carbonate (-OCOO-)Prodrug potential, controlled release

Derivatization for Advanced Analytical Characterization

Chemical derivatization is frequently employed to enhance the detectability of molecules in analytical techniques.

To facilitate analysis by fluorescence spectroscopy or for use in bioimaging, a fluorophore can be attached to the this compound scaffold. nih.govnih.gov This can be achieved by creating a reactive handle on the molecule, such as an amine or carboxylic acid, and then coupling it with a fluorescent dye (e.g., a BODIPY or rhodamine derivative). dergipark.org.tr For example, functionalizing the phenoxy ring via a Vilsmeier-Haack reaction to introduce a formyl group, or via nitration followed by reduction to an amine, would provide a point of attachment for such a fluorescent tag. figshare.com The resulting fluorescent probe's spectroscopic properties could potentially respond to changes in its environment, allowing for sensing applications.

Derivatization is also a common practice in mass spectrometry, particularly when coupled with gas chromatography (GC-MS). nih.gov Polar functional groups that could be added to the parent molecule, such as hydroxyl or amino groups, are often converted into more volatile and thermally stable derivatives before analysis. nih.gov A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Pyridine is often used as a catalyst and solvent in these reactions. researchgate.netacs.org

Chromatographic Derivatization Techniques

Extensive research has been conducted on the derivatization of various chemical compounds to enhance their detection and separation in chromatographic analyses. However, a thorough review of scientific literature reveals a notable absence of specific studies detailing the chromatographic derivatization of This compound .

While general derivatization techniques for pyridine-containing compounds exist, such as N-oxidation followed by further reactions or derivatization of functional groups on substituted pyridines, no specific methods tailored to This compound have been documented in the available literature. Analytical methods reported for similar pyridine derivatives often involve direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) without a derivatization step, relying on the inherent properties of the molecule for detection. nih.govhelixchrom.comresearchgate.net

For instance, the analysis of other pyridine derivatives has been achieved using techniques like paper chromatography and various HPLC and GC methods. nih.govhelixchrom.comsemanticscholar.org In many of these cases, the focus is on the separation and quantification of the parent compound or its primary metabolites and degradation products without prior chemical modification. orientjchem.org

The necessity for derivatization in chromatography typically arises when a compound exhibits poor volatility, thermal instability, or lacks a suitable chromophore for UV detection. It also aids in improving peak shape and resolution. nih.gov Common derivatization reactions include silylation, acylation, and alkylation to enhance volatility for GC analysis, or the introduction of a fluorescent tag for sensitive HPLC detection.

Given the structure of This compound , which possesses a stable ether linkage and a pyridine ring, it may be amenable to direct analysis without derivatization. The pyridine ring itself can provide a sufficient chromophore for UV detection in HPLC. For GC analysis, the compound's volatility would be a key determinant of whether derivatization is necessary.

Comprehensive Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the conformational flexibility of a molecule. For 2-[(3-methylphenoxy)methyl]pyridine, both Infrared (IR) and Raman spectroscopy provide a detailed vibrational signature.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent parts: the pyridine (B92270) ring, the phenyl ring, the ether linkage, and the methyl group.

The vibrations of the pyridine ring are observed in characteristic regions. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The ring stretching vibrations, involving C=C and C=N bonds, produce a series of bands in the 1600-1400 cm⁻¹ region.

The phenoxy group also contributes significantly to the spectrum. The aromatic C-H stretching of the methyl-substituted phenyl ring is found in the 3100-3000 cm⁻¹ range. The C-C stretching vibrations within the phenyl ring are typically observed between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the methyl group is confirmed by its characteristic symmetric and asymmetric C-H stretching vibrations near 2925 cm⁻¹ and 2870 cm⁻¹, respectively.

The crucial C-O-C ether linkage gives rise to strong, characteristic bands. The asymmetric C-O-C stretching vibration is particularly prominent in the IR spectrum, typically appearing in the 1275-1200 cm⁻¹ range, while the symmetric stretch is often weaker and found around 1075-1020 cm⁻¹.

A summary of key functional group vibrations is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Pyridine RingC-H Stretching> 3000
C=C, C=N Ring Stretching1600 - 1400
Phenoxy GroupAromatic C-H Stretching3100 - 3000
C-C Ring Stretching1600 - 1450
Methyl Group (CH₃)Asymmetric/Symmetric C-H Stretch~2925 / ~2870
Ether Linkage (C-O-C)Asymmetric C-O-C Stretch1275 - 1200
Symmetric C-O-C Stretch1075 - 1020

This table presents generalized data for the functional groups present in the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within the molecule and its resulting photophysical properties.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the aromatic pyridine and phenyl rings. These transitions are typically of the π → π* type, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are generally observed as strong absorption bands in the ultraviolet region, typically below 300 nm. The presence of the ether oxygen atom can also lead to n → π* transitions, involving the non-bonding electrons on the oxygen, though these are often weaker and may be masked by the more intense π → π* bands. Studies on related pyridine-containing organic crystals show that substitutions on the rings can significantly influence the energy of these transitions and, consequently, their photophysical properties. rsc.org

ChromophoreElectronic TransitionExpected Absorption Region (nm)
Pyridine Ringπ → π< 300
n → π~270 - 300 (often weak)
Phenyl Ringπ → π*< 280

This table outlines the expected electronic transitions based on the constituent chromophores.

Many pyridine derivatives exhibit fluorescence, and this compound is expected to have interesting emissive properties. Following absorption of UV light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the molecular structure and its environment. Research on similar molecules, like 8(meso)-pyridyl-BODIPYs, has shown that restricting the rotation of the pyridyl group can enhance fluorescence properties. mdpi.com The flexibility of the ether linkage in this compound may influence its fluorescence through conformational relaxation in the excited state.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. For pyridine (B92270) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), have proven effective in providing a balance between accuracy and computational cost. researchgate.netnih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for Pyridine and Phenoxy Derivatives (Computed via DFT)

ParameterDescriptionTypical Value (from related compounds)Computational Method
C-N (Pyridine)Bond length within the pyridine ring~1.34 ÅB3LYP/6-31G(d,p)
C-C (Pyridine)Bond length within the pyridine ring~1.39 ÅB3LYP/6-31G(d,p)
C-O (Ether)Bond length of the ether linkage~1.36 - 1.42 ÅDFT Calculations
C-N-C (Pyridine)Bond angle within the pyridine ring~117°B3LYP/6-31G(d,p)
C-O-C (Ether)Bond angle of the ether linkage~118° - 120°DFT Calculations

Note: The values presented are representative and derived from computational studies on analogous molecular structures. The exact parameters for 2-[(3-methylphenoxy)methyl]pyridine would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.comwikipedia.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.comwikipedia.org This energy gap can be calculated using DFT methods and corresponds to the lowest energy electronic excitation possible within the molecule. schrodinger.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenoxy ring, which is a better electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, which acts as the electron acceptor. researchgate.net The transfer of electron density from the phenoxy moiety to the pyridine ring would characterize the HOMO→LUMO transition. researchgate.netmdpi.com

Table 2: Representative FMO Energies for Pyridine Derivatives (Computed via DFT)

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Substituted Pyridine-6.880-1.4755.405B3LYP/6-311++G(d,p) mdpi.com
Imidazole Derivative-6.297-1.8104.487B3LYP/6-311G irjweb.com
Thiazolyl-Pyridine Derivative-6.15-2.233.92B3LYP/6-31G(d,p)

Note: These values illustrate typical energy ranges for related heterocyclic compounds. The specific energies for this compound would depend on its exact optimized geometry.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are sites for nucleophilic attack. scienceopen.com

For this compound, the MEP map would be expected to show:

Negative Potential: The most negative region would be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. researchgate.netmdpi.com The oxygen atom of the ether linkage would also exhibit a negative potential. These sites represent the most likely points for interaction with protons or other electrophiles. nih.gov

Positive Potential: Positive potential regions would be found around the hydrogen atoms of the molecule, particularly those attached to the aromatic rings. These areas are potential sites for nucleophilic attack. scienceopen.com

The MEP analysis provides a comprehensive picture of the molecule's charge distribution, which is fundamental to understanding its intermolecular interactions and chemical behavior. uni-muenchen.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes and thermodynamic properties of a system, offering a dynamic perspective that complements the static picture from DFT calculations.

The structure of this compound possesses significant conformational flexibility due to the rotation around the single bonds of the –CH₂–O– ether linkage. MD simulations can be employed to explore this conformational landscape, identifying the most stable, low-energy conformers and the energy barriers between them.

Studies on analogous molecules, such as 2-methoxypyridine, have used theoretical calculations to investigate conformational preferences (e.g., syn vs. anti rotamers) and the factors governing their stability, such as steric repulsion and orbital interactions. rsc.org For this compound, MD simulations would track the torsional angles between the pyridine and phenoxy rings over time, revealing the preferred spatial orientations of these two groups relative to each other in different environments (e.g., in a vacuum or solvated in water). This exploration is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Pyridine-containing compounds are frequently investigated as ligands that bind to biological macromolecules like proteins and enzymes. nih.govnih.gov After an initial binding pose is predicted using molecular docking, MD simulations are essential for validating the stability of the ligand-biomolecule complex. plos.orgresearchgate.net

An MD simulation of the this compound-protein complex would be run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is then assessed by analyzing several parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. plos.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. It can reveal which residues in the binding site are key for interaction and how the ligand's flexibility affects its binding. plos.org

Interaction Analysis: The simulation allows for the detailed tracking of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode. mdpi.com

These analyses provide a dynamic validation of the docking results and offer deeper insights into the specific interactions that stabilize the ligand in its biological target. researchgate.net

Molecular Docking and Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein or other biomolecular target.

Prediction of Binding Modes and Affinities

In a typical molecular docking study involving this compound, researchers would select a specific protein target. The three-dimensional structure of this target, often obtained from crystallographic data, would be used to create a virtual binding pocket. The this compound molecule would then be computationally "docked" into this site in various conformations.

The output of such a study would be a series of possible binding poses, each associated with a calculated binding energy or docking score. These scores are estimations of the binding affinity, with lower energy values generally indicating a more favorable interaction. The results would typically be presented in a table format, as shown in the hypothetical example below.

Table 1: Hypothetical Docking Scores of this compound with a Target Protein

Binding PoseDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
1-8.5150
2-8.2250
3-7.9400
4-7.5700

Note: The data presented in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Identification of Key Interacting Amino Acid Residues

A crucial aspect of molecular docking analysis is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the analysis would focus on how the pyridine ring, the methylphenoxy group, and the ether linkage engage with the amino acid side chains. For instance, the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, while the aromatic rings could participate in hydrophobic or pi-pi stacking interactions.

Table 2: Hypothetical Interacting Residues for this compound in a Binding Pocket

Amino Acid ResidueInteraction TypeDistance (Å)
Tyr123Pi-Pi Stacking3.8
Leu245Hydrophobic4.1
Ser98Hydrogen Bond (with N)2.9
Phe250Pi-Pi Stacking4.5
Val201Hydrophobic3.9

Note: This table represents a hypothetical scenario and does not reflect actual research findings.

Ligplot Analysis of Binding Interactions

To visualize the interactions identified in the docking study, researchers often use tools like Ligplot. This program generates schematic 2D diagrams that clearly depict the hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues. A Ligplot analysis for this compound would provide a clear map of its binding mode, highlighting the key residues responsible for anchoring it within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. Various molecular descriptors for each compound would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model would be able to accurately predict the activity of new, untested compounds based solely on their chemical structure.

Correlation of Molecular Descriptors with Observed Effects

The core of a QSAR study is the identification of molecular descriptors that have a significant impact on the biological effect of interest. For a compound like this compound, relevant descriptors might include:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors/Acceptors: Important for specific interactions with biological targets.

Advanced Intermolecular Interaction Analysis

To quantitatively and qualitatively describe the intermolecular contacts within the crystal lattice of molecules structurally similar to this compound, researchers employ sophisticated computational tools. These analyses are crucial for understanding the stability and physical properties of the crystalline material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. It is based on partitioning the crystal electron density into molecular fragments. For a molecule analogous to this compound, the Hirshfeld surface allows for the mapping of different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

The 2D fingerprint plot is a unique representation derived from the Hirshfeld surface, summarizing the intermolecular contacts in a single graph. It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The color of the plot indicates the relative frequency of each type of contact.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Structurally Related Pyridine Derivative

Intermolecular ContactContribution (%)
O···H/H···O43.1
H···H24.2
N···H/H···N10.0

Data is illustrative and based on a related pyridine compound to demonstrate the type of information obtained from Hirshfeld surface analysis.

Energy Frameworks Analysis for Crystal Packing

While Hirshfeld surface analysis provides a qualitative and quantitative overview of the intermolecular contacts, energy framework analysis offers a quantitative measure of the interaction energies between molecules in the crystal lattice. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors.

The total interaction energy is the sum of these components, and the results can be visualized as a framework of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear and intuitive picture of the energetic landscape of the crystal packing.

Table 2: Components of Intermolecular Interaction Energy

Energy ComponentDescription
Electrostatic (Eele)Arises from the interaction between the static charge distributions of the molecules.
Dispersion (Edisp)Originates from the instantaneous fluctuations in electron density, leading to attractive forces.
Polarization (Epol)Results from the distortion of a molecule's electron cloud by the electric field of its neighbors.
Exchange-Repulsion (Erep)A short-range repulsive term that arises from the Pauli exclusion principle.

By examining the energy frameworks, researchers can identify the strongest intermolecular interactions and understand how they direct the three-dimensional arrangement of molecules in the crystal. This knowledge is invaluable for predicting and controlling the solid-state properties of pharmaceutical and material compounds.

Structure Activity Relationship Sar Studies of Phenoxymethyl Pyridine Derivatives

Influence of Methylphenoxy Moiety Substitution on Biological Activity

The phenoxy portion of the molecule, adorned with a methyl group, is a critical determinant of its interaction with biological targets. The placement and nature of substituents on this ring can profoundly alter the compound's efficacy.

Electronic and Steric Contributions of Substituents

The methyl group at the 3-position of the phenoxy ring contributes to the molecule's properties through both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can influence the electron density of the phenoxy ring and the ether linkage. This, in turn, can affect the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target.

Sterically, the methyl group adds bulk to the molecule. In the meta position, this bulk is directed away from the ether linkage and the pyridine (B92270) ring, which may allow for a favorable binding conformation. In contrast, an ortho-methyl group could potentially clash with the ether linkage or the pyridine ring, forcing the molecule into a less active conformation. The size and shape of the substituent are critical, as demonstrated in studies of other pyridine derivatives where bulky groups can either enhance or diminish activity depending on the specific target. google.com

Role of the Intervening Ether Linkage on Conformational Flexibility and Potency

Computational studies on similar molecules, such as 2-methoxypyridine, have shown that the orientation of the methoxy (B1213986) group relative to the pyridine ring is crucial for stability. chemicalbook.com By analogy, the conformational preferences of the phenoxymethyl (B101242) group in 2-[(3-methylphenoxy)methyl]pyridine are likely to be a critical factor in its biological activity. The flexibility of the ether linkage allows the phenoxy and pyridine rings to orient themselves optimally within a receptor's binding site, but excessive flexibility can also be detrimental, leading to a loss of binding affinity due to entropic penalties.

Comparative SAR with Related Phenoxypyridine and Pyridine Scaffolds

The phenoxymethyl pyridine scaffold is related to other biologically active structures, such as phenoxypyridines and simple pyridines. Comparative SAR studies with these related scaffolds can provide valuable insights. For instance, some phenoxypyridine derivatives are known to exhibit herbicidal activity. google.comnih.gov These compounds share the phenoxy and pyridine moieties, but the nature of the linker and the substitution patterns differ. Understanding the SAR of these related compounds can help to elucidate the key structural features required for a particular biological activity.

Computational Approaches in SAR Elucidation

In the absence of extensive empirical data, computational methods offer a powerful tool for exploring the SAR of this compound and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and conformational analysis can provide valuable predictions and insights.

QSAR models can be built to correlate the physicochemical properties of a series of related compounds with their biological activity, helping to identify the key molecular descriptors that govern their potency. Molecular docking simulations can be used to predict how these molecules bind to a specific biological target, such as an enzyme or receptor. These simulations can help to rationalize the observed SAR and guide the design of new, more active compounds. Conformational analysis can identify the low-energy, and therefore most likely, shapes that the molecule can adopt, which is crucial for understanding how it might fit into a binding site. While specific computational studies on this compound are not readily found, the application of these methods to similar classes of compounds has proven to be a valuable approach in drug discovery and agrochemical development.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no published research specifically detailing the ligand design and coordination chemistry of this compound could be identified. This includes a lack of information regarding its behavior as a monodentate or polydentate ligand, the synthesis and characterization of its metal complexes, and structural or bonding analyses of any such compounds.

The search for information on the coordination behavior of this compound with both transition and main group metals did not yield any specific studies. Consequently, there are no available data to populate the requested sections on synthesis, characterization, coordination geometry, ligand conformation, or metal-ligand bonding analysis for this particular compound.

While the broader class of picolyl ether and substituted pyridine ligands has been investigated in coordination chemistry, the specific substitution pattern of a 3-methylphenoxy group on the methyl bridge of a pyridine ring in this compound appears to be a novel or uncharacterised area in the current body of scientific literature. General principles of coordination chemistry would suggest that the pyridine nitrogen atom would be the primary coordination site for metal ions. The ether oxygen might also participate in chelation, making the compound a potential bidentate ligand, but without experimental evidence, this remains speculative.

Due to the absence of research findings, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested.

Ligand Design and Coordination Chemistry of 2 3 Methylphenoxy Methyl Pyridine

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds is a critical aspect of their characterization, providing insights into their electronic structure, stability, and potential for applications in areas such as catalysis and materials science. While specific electrochemical data for coordination compounds of 2-[(3-methylphenoxy)methyl]pyridine are not extensively documented in the reviewed literature, the general principles governing the redox properties of metal complexes with similar pyridine-based ligands offer a framework for understanding their potential behavior.

The redox properties of coordination complexes are fundamentally influenced by the nature of the metal center and the electronic characteristics of the surrounding ligands. The this compound ligand, featuring a pyridine (B92270) ring, is expected to form stable complexes with a variety of transition metals. The pyridine nitrogen atom acts as a σ-donor, while the π-system of the ring can participate in π-backbonding with suitable metal d-orbitals. The ether linkage and the methyl-substituted phenoxy group can modulate the electronic properties of the pyridine ring through inductive and resonance effects, thereby influencing the redox potentials of the resulting metal complexes.

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of such complexes. A typical CV experiment reveals the potentials at which oxidation and reduction events occur. For many transition metal complexes with pyridine-based ligands, reversible or quasi-reversible redox couples corresponding to changes in the metal's oxidation state (e.g., M(II)/M(III)) are observed. The potential of these redox couples is a sensitive probe of the electron-donating or -withdrawing nature of the ligands.

For instance, in ruthenium complexes with polypyridyl ligands, the Ru(II)/Ru(III) oxidation potential is a key parameter. Ligands that are strong σ-donors or weak π-acceptors tend to stabilize the higher oxidation state, resulting in lower oxidation potentials. Conversely, ligands with strong π-accepting capabilities will stabilize the lower oxidation state, leading to higher oxidation potentials. The presence of the electron-donating methyl group on the phenoxy ring of this compound would be expected to slightly increase the electron density on the pyridine ring, potentially leading to a modest cathodic shift (i.e., a lower potential) for the metal-centered oxidation compared to an unsubstituted analogue.

In addition to metal-centered redox processes, ligand-based reductions are also common in complexes with π-conjugated ligands like pyridine. These processes typically occur at more negative potentials and involve the addition of electrons to the ligand's π* orbitals.

A hypothetical data table illustrating the expected trends in redox potentials for a series of metal complexes with substituted pyridine ligands is presented below. It is important to note that this table is for illustrative purposes and does not represent experimental data for this compound complexes.

Table 1: Illustrative Redox Potentials of Hypothetical M(II) Complexes with Substituted Pyridine Ligands

Ligand M(III)/M(II) Potential (V vs. Ag/AgCl) Ligand-Based Reduction (V vs. Ag/AgCl)
Pyridine +0.90 -2.20
4-Methoxypyridine +0.80 -2.35
4-Nitropyridine +1.10 -1.90

Note: The values for this compound are hypothetical and are included to illustrate the expected electronic effect of the substituent.

The stability of the different oxidation states of the metal complexes is another crucial piece of information derived from electrochemical studies. The reversibility of a redox couple in a cyclic voltammogram can indicate the stability of both the oxidized and reduced forms of the complex on the timescale of the experiment. Irreversible processes often suggest that the change in oxidation state is followed by a chemical reaction, such as ligand dissociation or rearrangement.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The unique structural features of this compound, including its aromatic rings and potential hydrogen bond acceptors, make it an interesting candidate for applications in molecular recognition and the construction of supramolecular assemblies.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The this compound ligand and its metal complexes have the potential to act as hosts for various guest molecules, including biomolecules. The pyridine and phenoxy rings can engage in π-π stacking interactions with the aromatic residues of amino acids (e.g., tryptophan, tyrosine, phenylalanine) in proteins or with the nucleobases of DNA. The ether oxygen atom can act as a hydrogen bond acceptor, further stabilizing interactions with suitable donor groups on a biomolecule.

While specific studies on the host-guest complexation of this compound with biomolecules are not prominent in the available literature, the principles of molecular recognition suggest several possibilities. For instance, coordination of this ligand to a metal center can create a pre-organized cavity or cleft suitable for binding a specific biomolecular guest. The size and shape of this binding site, as well as the electronic and steric properties of the ligand, would determine the selectivity of the host for a particular guest.

The interaction of such complexes with biomolecules can be studied using various techniques, including NMR spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC). These methods can provide information on the binding affinity, stoichiometry, and thermodynamic parameters of the host-guest interaction.

Table 2: Potential Non-Covalent Interactions of this compound with Biomolecular Moieties

Interaction Type Potential Interacting Moiety on Biomolecule
π-π Stacking Aromatic amino acid side chains (Trp, Tyr, Phe), DNA/RNA nucleobases
Hydrogen Bonding (as acceptor) Amide N-H groups in peptide backbones, hydroxyl groups of Ser, Thr, Tyr
Hydrophobic Interactions Aliphatic amino acid side chains (e.g., Leu, Ile, Val)

Chiral recognition is a specialized area of molecular recognition where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. The this compound molecule itself is not chiral. However, it can be incorporated into a chiral environment in several ways to induce chiral recognition capabilities.

One approach is to synthesize a chiral derivative of the ligand, for example, by introducing a stereocenter in the methylphenoxy group or the methylene (B1212753) bridge. A more common strategy is to coordinate the achiral ligand to a chiral metal complex or to use it in conjunction with a chiral auxiliary. The resulting chiral supramolecular assembly can then be used for the enantioselective recognition of chiral guests.

The mechanism of chiral recognition often relies on the "three-point interaction model," which posits that at least three points of interaction between the chiral host and the guest are necessary for enantiomeric discrimination. These interactions can be a combination of attractive forces (e.g., hydrogen bonds, π-π stacking) and steric repulsion.

Techniques such as NMR spectroscopy with chiral solvating agents, circular dichroism (CD) spectroscopy, and enantioselective liquid chromatography are commonly employed to study chiral recognition phenomena.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine
4-Methoxypyridine
4-Nitropyridine
Tryptophan
Tyrosine
Phenylalanine
Serine
Threonine
Leucine
Isoleucine
Valine
Histidine
Aspartic acid

Biological and Mechanistic Research Applications of 2 3 Methylphenoxy Methyl Pyridine and Analogs

Mechanistic Investigations of Biomolecular Interactions

The unique structural features of 2-[(3-methylphenoxy)methyl]pyridine and its analogs, comprising a pyridine (B92270) ring linked to a substituted phenoxy group via a methylene (B1212753) ether bridge, allow for a range of interactions with biological macromolecules. These interactions have been harnessed to probe and understand the mechanisms of enzyme inhibition and receptor binding.

N-Myristoyltransferase (NMT):

N-Myristoyltransferase is a vital enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of cellular proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the structural integrity of proteins. The inhibition of NMT has emerged as a promising therapeutic strategy for various diseases, including fungal and parasitic infections and cancer.

While direct studies on this compound are limited, research on analogous structures containing pyrazole (B372694) and pyridine cores provides significant mechanistic insights. Potent NMT inhibitors often work by an "inhibitor trapping" mechanism. nih.govnih.gov The enzyme exists in both open and closed conformations during its catalytic cycle. Potent inhibitors are thought to bind to and stabilize the closed, inactive conformation of the enzyme. nih.govnih.gov This entrapment of the inhibitor within the enzyme's structure creates a high barrier for dissociation, leading to potent and long-lasting inhibition. nih.gov Key interactions often involve the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of NMT, as well as hydrogen bonding and π-π stacking interactions within the active site. nih.gov For instance, pyrazole-containing inhibitors have been shown to form a hydrogen bond with Ser405 and engage in π-π stacking with Phe190, effectively tethering the enzyme in its closed state. nih.gov

The table below summarizes the key mechanistic aspects of NMT inhibition by analogous compounds.

Mechanistic Feature Description Key Residues Involved Reference
Inhibitor TrappingStabilization of the closed, inactive conformation of NMT.- nih.govnih.gov
Salt Bridge FormationInteraction between a positively charged inhibitor moiety and the enzyme's C-terminus.C-terminus nih.gov
Hydrogen BondingFormation of hydrogen bonds between the inhibitor and active site residues.Ser405 nih.gov
π-π StackingInteraction between aromatic rings of the inhibitor and enzyme residues.Phe190 nih.gov

Sodium-Calcium Exchanger (NCX):

The sodium-calcium exchanger is a critical membrane protein responsible for maintaining calcium homeostasis in cells, particularly in excitable cells like cardiac myocytes. It operates in two modes: a forward mode that extrudes calcium from the cell and a reverse mode that brings calcium into the cell. Dysregulation of NCX is implicated in various cardiovascular diseases.

Phenoxypyridine derivatives have been identified as novel and potent inhibitors of NCX. nih.gov Structure-activity relationship studies on these derivatives have revealed that modifications to both the phenoxy and pyridine rings can significantly impact their inhibitory activity and selectivity for the reverse mode of the exchanger. The mechanism of inhibition is believed to involve the allosteric modulation of the transporter, where the binding of the inhibitor to a site distinct from the ion-binding sites alters the protein's conformation and function.

The pyridine moiety present in this compound and its analogs is a common feature in many biologically active compounds that target specific protein receptors. A notable example is the antagonism of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).

Metabotropic Glutamate Receptor 5 (mGlu5):

mGlu5 receptors are G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are considered important therapeutic targets for a range of neurological and psychiatric disorders. Several potent and selective mGlu5 receptor antagonists feature a pyridine core. Compounds like 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are well-characterized non-competitive antagonists that bind to an allosteric site on the receptor. nih.govnih.govnih.gov

The binding of these antagonists to the allosteric site, which is distinct from the glutamate binding site, induces a conformational change in the receptor that prevents its activation by the endogenous ligand. This allosteric modulation provides a more subtle and potentially safer way to control receptor activity compared to competitive antagonists that directly block the orthosteric site. The methyl substitution on the pyridine ring, as seen in MPEP and MTEP, is often crucial for their potency and selectivity.

The interaction of small molecules with proteins like hemoglobin can provide valuable insights into allosteric regulation and can have significant physiological consequences.

Hemoglobin (Hb):

Hemoglobin, the oxygen-transporting protein in red blood cells, is a classic example of an allosteric protein. nih.gov Its oxygen-binding affinity is modulated by various effectors, including protons, carbon dioxide, and organic phosphates. nih.gov Small molecules that can bind to hemoglobin and alter its oxygen affinity are of interest for treating conditions like sickle cell disease and for enhancing oxygen delivery to hypoxic tissues. google.com

While direct studies on the binding of this compound to hemoglobin are not extensively documented, research on other small molecules provides a framework for understanding potential interactions. Allosteric modulators of hemoglobin can bind to different sites on the protein, leading to either an increase or decrease in oxygen affinity. nih.govgoogle.com For instance, some compounds bind to the central cavity of the deoxyhemoglobin (T-state), stabilizing this low-affinity conformation. Others may bind to surface pockets, influencing the equilibrium between the T-state and the high-affinity oxyhemoglobin (R-state). google.com The interaction of nitrosobenzene (B162901) derivatives with hemoglobin has been shown to lead to the formation of adducts and can induce the formation of methemoglobin. nih.gov The study of such interactions often involves techniques like X-ray crystallography and various spectroscopic methods to elucidate the binding site and the resulting conformational changes in the protein. nih.gov

This compound as a Chemical Biology Probe

The ability of this compound and its analogs to interact with specific biological targets makes them valuable scaffolds for the development of chemical biology probes. These probes are essential tools for identifying and validating new drug targets and for studying biological processes in living systems.

A key challenge in modern drug discovery is the identification of the specific protein target(s) of a biologically active small molecule. Chemical probes derived from such molecules can be instrumental in this process. One common approach is to use affinity-based probes, where the small molecule is functionalized with a reactive group and a reporter tag (e.g., biotin). nih.gov These probes can be used to covalently label their binding partners in a complex biological sample, which can then be isolated and identified using techniques like mass spectrometry.

While there are no specific reports of this compound being used in this manner, its known interactions with enzymes and receptors make it a suitable starting point for the design of such probes. For example, a derivative of this compound could be synthesized with a photo-activatable crosslinker and a biotin (B1667282) tag to identify its binding partners in a cellular context.

Fluorescent Probes:

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. The development of novel fluorescent probes with improved properties such as high quantum yield, photostability, and target specificity is an active area of research. Pyridine and pyrimidine-based scaffolds have been successfully used to create fluorescent probes for various applications, including the imaging of lipid droplets in cells. nih.gov These probes often employ a "push-pull" system, where electron-donating and electron-accepting groups are strategically placed on the aromatic core to achieve desired photophysical properties. Some of these probes exhibit aggregation-induced emission (AIE), a phenomenon where they become highly fluorescent upon aggregation, making them suitable for imaging specific cellular compartments. nih.gov The this compound scaffold, with its aromatic rings, could be chemically modified to incorporate fluorophores or to act as a core for new AIE-based probes.

Affinity-Based Probes:

Affinity-based probes are designed to bind specifically to a target protein, often through non-covalent interactions. They can be used for various purposes, including the purification of the target protein, the detection of its presence in a sample, or the study of its interactions with other molecules. As discussed in the context of target identification, these probes are often tagged with biotin for enrichment or with a fluorophore for detection. The development of affinity-based probes based on type II kinase inhibitors, which often contain heterocyclic cores, has proven to be a valuable strategy for profiling kinase activity in complex proteomes. nih.govnih.gov Given the potential of this compound analogs to inhibit enzymes like NMT, the development of affinity-based probes from this scaffold could facilitate the study of these enzymes and the discovery of new inhibitors.

Exploration of Molecular Mechanisms Underlying Diverse Biological Activities

Research into this compound and its analogs has revealed a variety of biological activities. The molecular mechanisms underpinning these effects are diverse, targeting key cellular pathways involved in inflammation, microbial growth, and cell proliferation.

Molecular Basis of Anti-inflammatory Effects

Pyridine derivatives exert their anti-inflammatory effects through several distinct molecular mechanisms, primarily by inhibiting pro-inflammatory enzymes and modulating critical cell signaling pathways.

One of the core mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are fundamental to the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.netmdpi.com The activity of these enzymes is often dependent on iron. nih.gov Consequently, the iron-chelating properties of certain pyridine analogs, such as 3-hydroxy-pyridine-4-one derivatives, are believed to underlie their anti-inflammatory action. nih.govresearchgate.netnih.gov This chelation of iron may also contribute to the antioxidant properties observed in some of these compounds, which helps to mitigate inflammatory processes. nih.gov

Another significant anti-inflammatory strategy involves the modulation of kinase signaling cascades that regulate the immune response. Analogs such as certain 2,3,5-trisubstituted pyridines act as potent inhibitors of Interleukin-1β (IL-1β) release by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway. csic.esnih.gov The p38α/MK2 pathway is a key regulator of the production of pro-inflammatory cytokines, making it an attractive target. csic.es Similarly, other pyridine derivatives have been identified as dual inhibitors of salt-inducible kinase 2 (SIK2) and SIK3. acs.org Inhibiting these SIKs can shift myeloid cells like macrophages toward an anti-inflammatory phenotype, resulting in lower secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and IL-12, and a corresponding increase in the anti-inflammatory cytokine IL-10. acs.org

By targeting these enzymatic and signaling pathways, pyridine derivatives effectively reduce the production and release of a wide array of inflammatory molecules. nih.govcsic.esnih.gov For instance, studies involving 2-[(phenylthio)methyl]pyridine derivatives demonstrated a reduction in fluid accumulation and white blood cell migration in animal models of inflammation, an activity profile comparable to that of hydrocortisone. nih.gov

Table 1: Anti-inflammatory Mechanisms of Pyridine Analogs

Molecular Target/PathwayMechanism of ActionOutcomeExample Analog ClassReferences
Cyclooxygenase (COX) & LipoxygenaseInhibition, potentially via iron chelation.Decreased synthesis of prostaglandins and leukotrienes.3-Hydroxy-pyridine-4-one derivatives nih.govresearchgate.netnih.gov
p38 MAPK Signaling PathwayInhibition of the kinase pathway.Reduced production and release of IL-1β.2,3,5-Trisubstituted pyridines csic.esnih.gov
Salt-Inducible Kinases (SIK2/SIK3)Dual inhibition of kinases.Decreased TNF-α and IL-12; increased IL-10.Pyridine derivative 7s acs.org

Antimicrobial Action: Elucidation of Target Pathways

The antimicrobial properties of pyridine derivatives stem from their ability to interfere with various essential microbial processes. The inclusion of a nitrogen atom in the pyridine ring enables these molecules to act as ligands, binding to metal ions that are crucial for the function of many microbial enzymes. researchgate.net This allows them to target and inhibit essential metalloenzymes, thereby disrupting vital metabolic pathways in bacteria. researchgate.net

Beyond enzyme inhibition, some pyridine analogs demonstrate the ability to disrupt bacterial communication systems. Certain derivatives have shown potent anti-quorum sensing and antibiofilm activities, particularly against oral pathogens. researchgate.net By interfering with these signaling pathways, the compounds can prevent bacteria from forming resilient biofilm communities, which are often associated with persistent infections.

Table 2: Antimicrobial Mechanisms of Pyridine Analogs

Target PathwayMechanism of ActionExample Analog ClassReferences
Metalloenzyme FunctionInhibition through metal ion chelation.Imidazo[4,5-b]pyridine-based molecules researchgate.net
Quorum Sensing & Biofilm FormationDisruption of bacterial communication pathways.N-alkylated pyridine-based organic salts researchgate.net

Antifungal Mechanism of Action

The antifungal activity of pyridine analogs often targets structures and pathways unique to fungi, such as the cell membrane and cell wall. A primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Hybrid compounds containing both pyridine and azole moieties can inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for ergosterol production. nih.gov The pyridine structure itself may also contribute by separately inhibiting cell wall synthesis. nih.gov

Derivatives that carry a positive charge, such as those modified with a quaternized N-pyridinium group, can directly target the fungal cell. mdpi.com The positive charge facilitates an electrostatic interaction with the negatively charged components of the fungal cell membrane. mdpi.com This interaction can disrupt membrane integrity, leading to the leakage of essential cellular contents and ultimately cell death. mdpi.comchempanda.com The specific position of the nitrogen atom within the pyridine ring can affect the compound's potency by influencing the distribution of this positive charge. mdpi.com

Table 3: Antifungal Mechanisms of Pyridine Analogs

Molecular TargetMechanism of ActionExample Analog ClassReferences
Lanosterol 14α-demethylase (CYP51)Inhibition of a key enzyme in ergosterol biosynthesis.Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives nih.gov
Fungal Cell Membrane/WallElectrostatic interaction and physical disruption.Pyridine-based quaternized chitosan (B1678972) derivatives mdpi.comchempanda.com

Antiproliferative Mechanisms: Interactions with Cellular Components (e.g., DNA, specific enzymes)

Pyridine-based compounds can inhibit cancer cell growth through two main strategies: direct interaction with cellular macromolecules like DNA and the inhibition of enzymes essential for cell proliferation and survival. researchgate.net

The planar, aromatic nature of many pyridine scaffolds allows them to interact directly with DNA. researchgate.netmdpi.com One common mode of interaction is intercalation, where the molecule inserts itself between the stacked base pairs of the DNA double helix. researchgate.netnih.gov This binding is stabilized by π-π stacking interactions and can cause significant structural distortions, such as the unwinding or kinking of the DNA strand. researchgate.netnih.gov These structural changes can interfere with critical cellular processes like DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. researchgate.netnih.govnih.gov For example, certain copper complexes incorporating pyridine-benzimidazole ligands bind strongly to DNA and can induce DNA cleavage. nih.gov This DNA damage can trigger the production of intracellular reactive oxygen species (ROS), further contributing to the compound's cytotoxic effects. nih.gov

In addition to DNA binding, pyridine derivatives are known to inhibit a wide array of enzymes that are often dysregulated in cancer. researchgate.netresearchgate.net A primary set of targets are protein kinases, which are key regulators of cell signaling pathways controlling growth, proliferation, and survival. researchgate.net Targeted kinases include receptor tyrosine kinases (e.g., VEGFR, EGFR), cyclin-dependent kinases (CDKs) that control the cell cycle, and other serine/threonine kinases. researchgate.netmdpi.com Specific examples include thieno[2,3-b]pyridine (B153569) analogs, which were developed as inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K), an enzyme that plays a role in protein synthesis and cell survival. nih.gov

Table 4: Antiproliferative Mechanisms of Pyridine Analogs

Cellular ComponentMechanism of ActionOutcomeExample Analog ClassReferences
DNAIntercalation, groove binding, and induction of cleavage.Disruption of replication/transcription, cell cycle arrest, apoptosis.Pyridine-benzimidazole based Cu complexes, Pyrazino-phenanthroline ligands researchgate.netmdpi.comnih.govnih.gov
Protein Kinases (e.g., EGFR, VEGFR, CDKs)Inhibition of enzymatic activity.Blockade of pro-proliferative signaling pathways.Pyrrolo[2,3-d]pyrimidine analogs researchgate.netresearchgate.netmdpi.com
Eukaryotic Elongation Factor-2 Kinase (eEF2-K)Inhibition of enzymatic activity.Inhibition of protein synthesis and cell survival.Thieno[2,3-b]pyridine analogues nih.gov

Modulation of Metabolic Pathways (e.g., Insulin (B600854) Sensitivity at the Molecular Level)

The influence of this compound and its analogs on cellular metabolism is a developing field of study. Current research has largely centered on the metabolic reprogramming of cancer cells rather than systemic metabolic regulation, such as insulin sensitivity.

One study involving a novel thieno[2,3-b]pyridine anticancer compound demonstrated that it could induce a metabolic shift in breast cancer cells. nih.gov The compound prompted a switch from lipid metabolism to glucose metabolism, which was associated with a reduction in the cancer stem cell population, highlighting that the metabolic vulnerabilities of cancer cells can be a therapeutic target for this class of compounds. nih.gov

Much of the related research focuses on the metabolism of the pyridine derivatives themselves, which is crucial for their development as therapeutic agents. mdpi.com The metabolic stability of a drug candidate determines its pharmacokinetic profile. Oxidative metabolism by cytochrome P450 (CYP) enzymes is a common elimination pathway for these compounds. mdpi.com Strategies to improve metabolic stability, such as the selective replacement of hydrogen with deuterium (B1214612) at known sites of metabolism, have been explored to enhance the drug's half-life and efficacy. mdpi.com

At present, there is limited specific research available on the direct molecular mechanisms by which this compound or its close analogs modulate pathways related to insulin sensitivity. This remains an area requiring further investigation to determine any potential therapeutic utility in metabolic disorders.

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